4-chloro-N-(4-fluorophenyl)benzamide
Description
4-Chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. For instance, it has been investigated as a structural analog of Salubrinal, a known inhibitor of GADD34:PP1 complexes involved in cellular stress responses . Additionally, derivatives of this compound have shown cytotoxic and antimicrobial properties, particularly against sulfate-reducing bacteria like Desulfovibrio piger . Its synthesis often involves silylation or condensation reactions with arylamines, enabling further functionalization for diverse applications .
Properties
Molecular Formula |
C13H9ClFNO |
|---|---|
Molecular Weight |
249.67g/mol |
IUPAC Name |
4-chloro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
InChI Key |
JTQXJHNVKLRTTN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and cytotoxic activities .
- Hydrophilic moieties (e.g., morpholine in AS-4370) improve pharmacokinetic profiles and target specificity .
- Covalent binding motifs (e.g., pyridylsulfone in GSK3787) enable irreversible inhibition of enzymes .
Insights :
- Silylation and isothiocyanate-based routes are common for introducing aromatic substituents .
- Complex pharmacophores (e.g., AS-4370) require multi-step syntheses with regioselective substitutions .
Physical and Spectroscopic Properties
FT-IR spectra of benzamide derivatives show characteristic peaks for C=O (1660–1680 cm⁻¹), N-H (3300–3400 cm⁻¹), and C-S (700–750 cm⁻¹), with shifts depending on substituents. For example:
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